Mcl1-IN-2
概要
説明
科学的研究の応用
IMB-XH1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for testing the efficacy of other compounds.
Biology: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating resistant bacteria.
Medicine: It has potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
作用機序
IMB-XH1は、ニューデリーメタロ-β-ラクタマーゼ-1(NDM-1)の活性を阻害することで効果を発揮します。非競合的阻害剤であるため、活性部位以外の酵素部位に結合し、酵素が正常に機能することを阻害します。 この阻害作用により、細菌のβ-ラクタム系抗生物質に対する感受性が高まり、治療に対する感受性が高くなります 。 関与する分子標的と経路には、IMP-4、ImiS、L1などのメタロ-β-ラクタマーゼの阻害が含まれます 。
類似の化合物との比較
IMB-XH1は、NDM-1、IMP-4、ImiS、L1を含む幅広いメタロ-β-ラクタマーゼを阻害する能力においてユニークです 。類似の化合物には次のようなものがあります。
IMP-4阻害剤: これらの化合物は、IMP-4酵素を特異的に標的としますが、他のメタロ-β-ラクタマーゼには有効ではない可能性があります。
ImiS阻害剤: これらの化合物は、ImiS酵素を標的としますが、他のメタロ-β-ラクタマーゼに対する活性は限定的です。
L1阻害剤: これらの化合物は、L1酵素を標的としますが、他のメタロ-β-ラクタマーゼには有効ではない可能性があります.
IMB-XH1の広域スペクトル活性と非競合的阻害作用により、抗生物質耐性対策におけるさらなる研究開発の有望な候補となっています。
生化学分析
Biochemical Properties
Mcl1-IN-2 is known to interact with a number of other regulators of apoptosis . It directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM), influencing drug interactions with the binding groove . This interaction plays a significant role in the regulation of apoptosis versus cell survival .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound contributes to cell survival and resistance to diverse chemotherapeutic agents . It also plays a role in cell cycle progression and mitochondrial homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of this compound allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, administration of this compound to MCL-1-dependent tumor cell lines triggers rapid and mechanism-based apoptosis . The dosage must be carefully controlled as high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound is known to regulate AML cells metabolism via direct interaction with HK2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It is localized to the mitochondria , and this localization can influence its activity or function .
準備方法
IMB-XH1は、特定の試薬と条件を用いた一連の化学反応によって合成されます。 合成経路には、通常、骨髄細胞増殖因子1(Mcl-1)阻害剤とニューデリーメタロ-β-ラクタマーゼの非競合的阻害剤の使用が含まれます 。 この化合物は固体形で調製され、さらに使用する際にはジメチルスルホキシド(DMSO)などの溶媒に溶解できます 。 工業生産方法には、高純度と高収率を確保するために、ハイスループットスクリーニングと反応条件の最適化が含まれます 。
化学反応の分析
IMB-XH1は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素が添加されるか、水素が除去されることを伴います。
還元: この反応は、化合物に水素が添加されるか、酸素が除去されることを伴います。
置換: この反応は、化合物中の1つの原子または原子群が、別の原子または原子群に置き換えられることを伴います。
これらの反応に用いられる一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 これらの反応から生成される主な生成物は、用いる特定の条件と試薬によって異なります 。
科学研究への応用
IMB-XH1は、次のような幅広い科学研究への応用があります。
化学: さまざまな化学反応における試薬として、および他の化合物の有効性を試験するための標準として用いられます。
生物学: 抗生物質耐性のメカニズムを研究し、耐性菌対策の新しい戦略を開発するために用いられます。
医学: 抗生物質耐性菌が原因の感染症の治療における潜在的な治療効果があります。
類似化合物との比較
IMB-XH1 is unique in its ability to inhibit a broad spectrum of metallo-β-lactamases, including NDM-1, IMP-4, ImiS, and L1 . Similar compounds include:
IMP-4 inhibitors: These compounds specifically target the IMP-4 enzyme but may not be effective against other metallo-β-lactamases.
ImiS inhibitors: These compounds target the ImiS enzyme but may have limited activity against other metallo-β-lactamases.
L1 inhibitors: These compounds target the L1 enzyme but may not be effective against other metallo-β-lactamases.
IMB-XH1’s broad-spectrum activity and non-competitive inhibition make it a promising candidate for further research and development in the fight against antibiotic resistance.
特性
IUPAC Name |
7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJKSTJCIAGPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Mcl1 considered a promising target for cancer therapy?
A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.
Q2: How do Mcl1 inhibitors work?
A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.
Q3: What are some of the challenges in developing selective Mcl1 inhibitors?
A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.
Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?
A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。